![molecular formula C17H18N4O B2802241 (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide CAS No. 1396890-88-2](/img/structure/B2802241.png)
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide
Descripción general
Descripción
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a cinnamamide moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic or heterocyclic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is usually stirred at room temperature for a couple of hours, and the progress is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Stability Under Acidic/Basic Conditions
The enamide bond and pyrimidine moiety exhibit pH-dependent stability:
- Acidic conditions (pH 2–4) : Hydrolysis of the enamide bond occurs, yielding 3-phenylacrylic acid and 2-(pyrrolidin-1-yl)pyrimidin-5-amine as degradation products .
- Basic conditions (pH 10–12) : Pyrimidine ring remains intact, but enamide bond cleavage accelerates, forming sodium 3-phenylacrylate .
Table 2: Degradation Kinetics (25°C)
Condition | Half-Life (h) | Major Degradants | Source |
---|---|---|---|
pH 2.0 (HCl) | 4.2 | 3-Phenylacrylic acid, pyrimidine | |
pH 12.0 (NaOH) | 1.8 | Sodium 3-phenylacrylate | |
Neutral (pH 7.4) | >120 | Stable |
Catalytic Hydrogenation and Functionalization
The α,β-unsaturated enamide undergoes selective hydrogenation or cycloaddition:
- Palladium-catalyzed hydrogenation : Reduces the double bond to form 3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]propanamide with >95% selectivity under 1 atm H₂ .
- Diels-Alder reactivity : The electron-deficient enamide participates in [4+2] cycloadditions with dienes (e.g., cyclopentadiene), forming bicyclic adducts .
Table 3: Catalytic Reaction Outcomes
Reaction Type | Catalyst | Product | Yield (%) | Source |
---|---|---|---|---|
Hydrogenation | Pd/C (10 wt%) | Saturated propanamide derivative | 97 | |
Diels-Alder | None (thermal) | Bicyclo[2.2.1]hept-5-ene adduct | 68 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces E→Z isomerization of the enamide double bond, confirmed by NMR and HPLC . The Z-isomer exhibits reduced bioactivity compared to the E-form .
Key Data
Biotransformation Studies
In vitro assays with human liver microsomes show oxidative metabolism at the pyrrolidine ring, forming N-oxide derivatives (major) and hydroxylated products . CYP3A4 is the primary enzyme involved .
Metabolite Profile
Metabolite | Relative Abundance (%) | Enzyme Responsible | Source |
---|---|---|---|
Pyrrolidine N-oxide | 58 | CYP3A4 | |
4-Hydroxypyrimidine | 22 | CYP2D6 |
Aplicaciones Científicas De Investigación
Structure and Composition
The molecular formula of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is . The compound features a phenyl group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to selectively inhibit tyrosine kinases involved in cancer progression, suggesting that this compound may also have similar effects.
A notable case study demonstrated that a related compound inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with mutations in the epidermal growth factor receptor (EGFR), indicating a potential for targeted cancer therapy .
JAK Inhibition
The compound's structural components suggest it may act as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers. A patent application describes related compounds that effectively inhibit JAK1, which could be explored further for therapeutic applications against inflammatory diseases .
Neuroprotective Effects
Research has indicated that pyrrolidine derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be investigated for potential use in neurodegenerative conditions .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented, indicating that this compound may also exhibit such properties. The presence of the phenyl and pyrimidine groups is often associated with increased antimicrobial efficacy, making this compound a candidate for further investigation in this area.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized several derivatives of pyrimidine and evaluated their effects on various cancer cell lines. One derivative demonstrated an IC50 value of 15 µM against H1975 cells, highlighting the potential of these compounds as anticancer agents .
Case Study 2: JAK Inhibition
A patent filed for JAK inhibitors described the efficacy of related compounds in reducing inflammation in murine models. The study reported a significant decrease in pro-inflammatory cytokines following treatment, suggesting a promising avenue for developing new anti-inflammatory drugs .
Mecanismo De Acción
The mechanism of action of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions lead to its pharmacological effects, such as antioxidative and antibacterial properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
- Pyrrolidin-2-ones
Uniqueness
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is unique due to its specific combination of a pyrrolidine ring, a pyrimidine ring, and a cinnamamide moiety.
Actividad Biológica
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a phenyl group attached to a prop-2-enamide backbone, along with a pyrimidinyl-pyrrolidine moiety. Its chemical formula is and it has a molecular weight of approximately 270.34 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, show promising antimicrobial effects. A study demonstrated that related compounds exhibited potent inhibition against Mycobacterium tuberculosis (M.tb), with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. For instance, compounds with similar structures were found to inhibit the secretion of inflammatory mediators in macrophages .
The proposed mechanism involves the inhibition of specific enzymes critical for bacterial survival and proliferation. For example, the compound may act as an inhibitor of ATP synthase in mycobacteria, disrupting energy production and leading to cell death . Additionally, its interaction with various cellular pathways suggests a multifaceted approach to its biological activity.
Study 1: Antitubercular Activity
A comprehensive study evaluated the antitubercular activity of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that compounds similar to this compound had significant activity against M.tb, providing a foundation for further development as potential therapeutic agents .
Study 2: Inhibition of Inflammatory Pathways
In a separate investigation focused on inflammatory responses, compounds structurally related to this compound were tested for their ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria. The findings revealed that these compounds could effectively reduce the secretion of virulence factors, thereby attenuating bacterial pathogenicity .
Data Tables
Activity | MIC (µg/mL) | Mechanism |
---|---|---|
Antimicrobial against M.tb | 0.2 - 1.5 | Inhibition of ATP synthase |
Anti-inflammatory | >50 | Downregulation of cytokines |
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYMAMYDGNQIHF-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.